N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O5S/c1-2-17-14(20)15(21)18-10-13-19(8-3-9-24-13)25(22,23)12-6-4-11(16)5-7-12/h4-7,13H,2-3,8-10H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAHZNXZGQERIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation and Oxazinan Ring Formation
The 1,3-oxazinan core is typically constructed via cyclization reactions involving β-amino alcohols or related precursors. A critical step involves introducing the 4-chlorobenzenesulfonyl group at position 3 of the oxazinan ring. Drawing parallels to sulfonamide syntheses in azetidine derivatives (e.g., US20080312205A1), sulfonylation may employ 4-chlorobenzenesulfonyl chloride under basic conditions.
Key Reaction Steps :
- Precursor Synthesis : Reacting 1,3-diaminopropanol with ethyl oxalyl chloride forms the ethanediamide backbone.
- Sulfonylation : Treating the intermediate with 4-chlorobenzenesulfonyl chloride in toluene, using tripotassium phosphate as a base and tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer agent.
- Cyclization : Heating the sulfonylated intermediate in acetonitrile induces ring closure to form the 1,3-oxazinan structure.
Optimization Insight :
Amidation and Functionalization
The ethanediamide moiety is introduced via nucleophilic acyl substitution. Reacting the oxazinan intermediate with ethylamine in the presence of a coupling agent (e.g., HATU) yields the final product.
Critical Parameters :
- Solvent Choice : Polar aprotic solvents like DMF enhance reactivity, while toluene minimizes side reactions.
- Temperature Control : Maintaining temperatures below 50°C during concentration steps prevents decomposition.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in 1,3,4-oxadiazole syntheses (PMC10077450). Adapting this approach:
Protocol :
- Combine the sulfonylated precursor and ethylamine in DMSO.
- Irradiate at 150 W for 30–70 seconds, achieving near-quantitative yields.
Advantages :
- Time Efficiency : Reduces reaction time from 15–30 hours (conventional) to seconds.
- Yield Improvement : Microwave methods report 85–95% yields for analogous amide couplings.
Comparative Analysis of Methods
Structural Validation :
- NMR Analysis : The 1,3-oxazinan methylene protons (δ 3.8–4.2 ppm) and sulfonyl group (δ 7.5–7.8 ppm) align with sulfonamide benchmarks.
- X-ray Crystallography : Centrosymmetric dimers via N–H⋯O hydrogen bonds, as seen in sulfonohydrazides, may stabilize the crystal lattice.
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions during sulfonylation (e.g., over-sulfonation) are minimized by:
Solvent Selection
- Toluene vs. Acetonitrile : Toluene enhances sulfonylation efficiency, while acetonitrile aids cyclization.
Chemical Reactions Analysis
Types of Reactions
N’-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that compounds with similar structural features exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated percent growth inhibitions against various cancer cell lines, such as SNB-19 and OVCAR-8, indicating potential applications in oncology .
Enzyme Inhibition Studies
The compound may act as an enzyme inhibitor, which is crucial in the treatment of diseases where enzyme activity plays a significant role. For example, it could inhibit enzymes involved in metabolic pathways related to cancer progression.
Case Study: Acetylcholinesterase Inhibition
Similar compounds have shown promise in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This suggests that this compound could be explored for neuroprotective effects .
Chemical Synthesis and Catalysis
In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its sulfonyl group and oxazinan ring make it valuable for studying reaction mechanisms and developing new synthetic pathways.
Applications in Material Science
The compound's unique properties may also lend themselves to applications in material science, where it could be used to develop new materials or as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of N’-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The oxazinan ring may also play a role in stabilizing the compound’s binding to its target. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-({3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N’-(2-hydroxyethyl)ethanediamide
- **N-({3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N’-(2-thienylmethyl)ethanediamide
Uniqueness
N’-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazinan ring and the sulfonyl group, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anti-inflammatory and antimicrobial properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound possesses the following chemical characteristics:
- Molecular Formula: C17H25ClN4O5S
- Molecular Weight: 432.9 g/mol
- CAS Number: 872987-19-4
The chlorobenzenesulfonyl group in its structure is particularly noteworthy as it may enhance interactions with biological targets, potentially leading to inhibition of specific enzymes or receptors involved in various disease processes.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anti-inflammatory properties. For instance, studies on benzenesulfonamide derivatives have shown that they act as nonsteroidal progesterone receptor (PR) antagonists, which are crucial in the treatment of conditions like endometriosis and breast cancer .
A comparative study involving various synthesized derivatives highlighted their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results demonstrated that certain derivatives exhibited inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin .
| Compound | Dose (mg/kg) | Inhibition of Paw Edema after 3h (%) | Inhibition of Paw Edema after 6h (%) |
|---|---|---|---|
| C-1 | 30 | 3.28 ± 0.28 | 58.24 |
| C-2 | 30 | 2.48 ± 0.23 | 56.48 |
| Indomethacin | 40 | 1.78 ± 0.34 | 66.44 |
This data suggests that modifications to the oxazinan ring or sulfonyl group could enhance the anti-inflammatory efficacy of the compound.
2. Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties. The presence of functional groups such as the chlorobenzenesulfonyl moiety is believed to facilitate interactions with microbial targets, potentially leading to effective inhibition of growth or activity.
Case Studies and Research Findings
A series of investigations have focused on synthesizing derivatives related to this compound and evaluating their biological activities:
- Synthesis and Characterization : The synthesis typically involves multi-step organic synthesis techniques, where the reaction of 4-chlorobenzenesulfonyl chloride with amines leads to the formation of various derivatives. Characterization is performed using techniques such as NMR and mass spectrometry to confirm structure and purity .
- Biological Evaluation : Various synthesized derivatives were screened for their potential as enzyme inhibitors or antimicrobial agents, revealing promising results in inhibiting specific biological pathways associated with inflammation and microbial resistance .
Q & A
Basic: What are the established synthetic routes for N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the oxazinan ring. A common approach includes:
- Step 1: Reacting 4-chlorobenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethanol to generate the sulfonylated oxazinan intermediate .
- Step 2: Introducing the ethanediamide moiety via nucleophilic substitution or amide coupling under anhydrous conditions (e.g., using DCC or EDC as coupling agents) .
- Critical Parameters: Reaction temperature (often 0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios (1:1.2 for sulfonyl chloride:oxazinan alcohol) .
Basic: Which spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- LC-MS (ESI): Validates molecular weight (e.g., [M+H]+ ion) and detects impurities (≥98% purity threshold) .
- UV-Vis Spectroscopy: Confirms conjugation (λmax ~255 nm for sulfonyl-aromatic systems) .
Advanced: How can reaction conditions be optimized to improve the yield of the sulfonylation step?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (e.g., acetonitrile) enhance sulfonyl chloride reactivity compared to non-polar solvents .
- Catalysis: Addition of DMAP (4-dimethylaminopyridine) accelerates sulfonate ester formation by acting as a nucleophilic catalyst .
- Temperature Control: Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Yield Monitoring: Use TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or in-situ FTIR to track intermediate formation .
Advanced: How can structural contradictions between computational models and experimental crystallography data be resolved?
Methodological Answer:
- X-ray Crystallography: Resolve ambiguities in bond angles (e.g., sulfonyl-O-S-O angle ~119°) and torsion angles (e.g., oxazinan ring puckering) .
- DFT Calculations: Compare computed vs. experimental geometries (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to identify discrepancies in van der Waals interactions .
- Dynamic NMR: Detect conformational flexibility in solution (e.g., restricted rotation of the ethanediamide group) .
Advanced: What experimental designs are suitable for assessing the environmental fate of this compound?
Methodological Answer:
Adapt the framework from Project INCHEMBIOL :
- Phase 1 (Abiotic Studies):
- Phase 2 (Biotic Studies):
- Phase 3 (Ecotoxicology):
Advanced: How do structural modifications to the oxazinan ring impact biological activity?
Methodological Answer:
- Comparative SAR Studies:
- Replace 4-chlorobenzenesulfonyl with 4-methoxybenzenesulfonyl to evaluate electron-donating effects on enzyme inhibition (e.g., IC50 shifts in kinase assays) .
- Modify the ethanediamide’s ethyl group to a bulkier substituent (e.g., isopropyl) and assess solubility changes via shake-flask logP measurements .
- Crystallographic Analysis: Determine binding modes with target proteins (e.g., sulfonyl group interactions with catalytic lysine residues) .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition: Screened against serine proteases (e.g., trypsin-like enzymes) using fluorogenic substrates (Km/Ki analysis) .
- Cellular Uptake Studies: Label with ¹⁴C and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
- In Vivo Efficacy: Test in murine models for inflammation (e.g., carrageenan-induced paw edema) with dose-response profiling (ED50 calculation) .
Advanced: How can data reproducibility issues arise in synthetic protocols, and how are they mitigated?
Methodological Answer:
- Common Pitfalls:
- Trace moisture in reactions causing premature hydrolysis of sulfonyl chloride .
- Column chromatography artifacts (e.g., silica-induced degradation of the oxazinan ring) .
- Mitigation Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
